molecular formula C32H28Cl2F6N6O2S2 B1665626 AG 1812 CAS No. 114559-57-8

AG 1812

Cat. No.: B1665626
CAS No.: 114559-57-8
M. Wt: 777.6 g/mol
InChI Key: MLIYYSOHOWJSRK-UHFFFAOYSA-L
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Scientific Research Applications

AG 1812 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AG 1812 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, purification techniques, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: AG 1812 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Mechanism of Action

The mechanism of action of AG 1812 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    AG 1811: A structurally related compound with similar chemical properties.

    AG 1813: Another analog with slight variations in its chemical structure.

Comparison: AG 1812 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to AG 1811 and AG 1813, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

114559-57-8

Molecular Formula

C32H28Cl2F6N6O2S2

Molecular Weight

777.6 g/mol

IUPAC Name

2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole;dichloride

InChI

InChI=1S/C32H28F6N6O2S2.2ClH/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30;;/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42);2*1H/q+2;;/p-2

InChI Key

MLIYYSOHOWJSRK-UHFFFAOYSA-L

SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-]

Canonical SMILES

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium)
AG 1812
AG-1812

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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